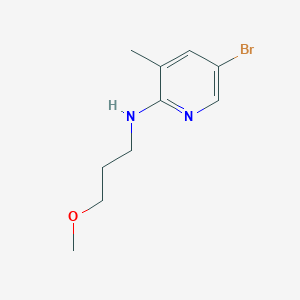![molecular formula C8H4BrN3 B1442055 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190317-45-3](/img/structure/B1442055.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is a derivative of pyrrolopyridine and contains a bromine atom at the 5th position and a cyano group at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s biological targets, it’s challenging to describe the exact mode of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. The compound’s structure suggests that it could interact with various biological targets through hydrogen bonding or pi-pi stacking interactions .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown. As a synthetic chemical, its bioavailability, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and the individual’s physiological conditions .
Result of Action
As a synthetic building block, its primary use is in the synthesis of more complex molecules, rather than exerting a direct biological effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within a biological system .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with mixed lineage kinase 3 (MLK3), a protein kinase involved in various cellular processes . The interaction between this compound and MLK3 results in the inhibition of the kinase activity, which can modulate signaling pathways related to cell survival and apoptosis .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway . This inhibition leads to reduced cell migration and invasion, ultimately affecting tumor growth and metastasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of MLK3, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. Additionally, the compound can influence gene expression by altering the activity of transcription factors involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on MLK3 and other targets, leading to sustained modulation of cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of metabolites that are further conjugated and excreted . The compound’s metabolism can influence its bioavailability and efficacy in vivo.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein can affect the compound’s distribution by modulating its efflux from cells . The compound’s localization within specific tissues can impact its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where the bromine atom is introduced at the desired position on the pyrrolopyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur in polar aprotic solvents like DMF or DMSO.
Cross-Coupling: Reagents such as boronic acids or organostannanes are used in the presence of palladium catalysts and bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.
Coupling Products: Products from cross-coupling reactions include biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Bromo-1H-pyrrolo
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUFULNLPSLSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696636 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-45-3 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


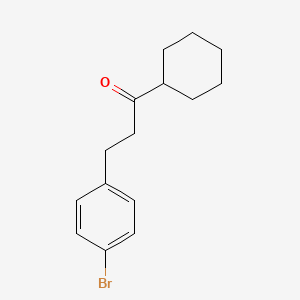

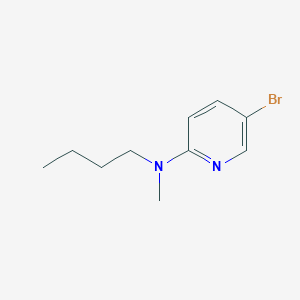
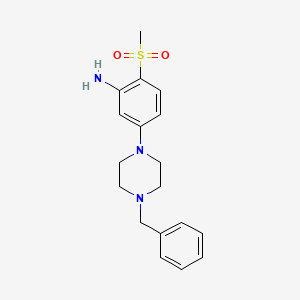
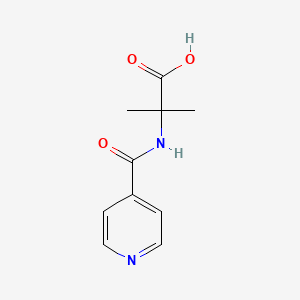
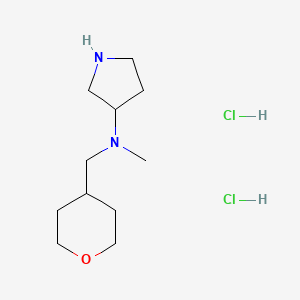
![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
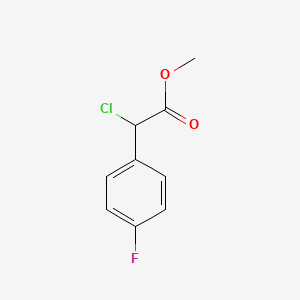
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1441983.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)
![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)

